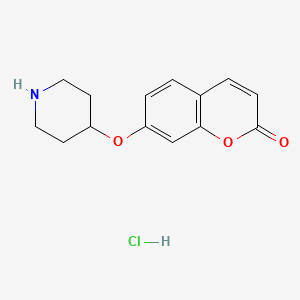
Clorhidrato de 7-(4-piperidiniloxi)-2H-cromen-2-ona
Descripción general
Descripción
7-(4-Piperidinyloxy)-2H-chromen-2-one hydrochloride is a chemical compound with the molecular formula C14H16ClNO3 . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Piperidones, which are part of the structure of 7-(4-Piperidinyloxy)-2H-chromen-2-one hydrochloride, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The molecular structure of 7-(4-Piperidinyloxy)-2H-chromen-2-one hydrochloride consists of 14 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . The average mass is 281.735 Da and the monoisotopic mass is 281.081879 Da .Aplicaciones Científicas De Investigación
- Las piperidinas sirven como bloques de construcción cruciales en el desarrollo de fármacos. El anillo de piperidina está presente en numerosos productos farmacéuticos, incluidos antipsicóticos, analgésicos y antihistamínicos. Los investigadores investigan la síntesis de piperidinas sustituidas para posibles candidatos a fármacos .
Química Medicinal y Diseño de Fármacos
En resumen, la comunidad científica continúa explorando la síntesis, evaluación biológica y potencial farmacológico de los derivados de piperidina. Estas investigaciones contribuyen al descubrimiento de fármacos, bibliotecas químicas y enfoques terapéuticos innovadores . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar!
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes that result in their therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(4-Piperidinyloxy)-2H-chromen-2-one hydrochloride has several advantages for laboratory experiments, such as its solubility in water and ethanol, its low toxicity, and its relatively low cost. Additionally, 7-(4-Piperidinyloxy)-2H-chromen-2-one hydrochloride is relatively easy to synthesize and is stable at room temperature. However, there are some limitations to using 7-(4-Piperidinyloxy)-2H-chromen-2-one hydrochloride in laboratory experiments, such as its limited solubility in some organic solvents and its short shelf life.
Direcciones Futuras
In the future, 7-(4-Piperidinyloxy)-2H-chromen-2-one hydrochloride could be used to investigate the mechanism of action of various drugs and other bioactive molecules, as well as to study the structure-activity relationship of these compounds. Additionally, further research could be done to investigate the biochemical and physiological effects of 7-(4-Piperidinyloxy)-2H-chromen-2-one hydrochloride, and to explore its potential therapeutic applications. Additionally, further research could be done to optimize the synthesis of 7-(4-Piperidinyloxy)-2H-chromen-2-one hydrochloride and to develop new methods of synthesizing the compound. Finally, further research could be done to investigate the potential uses of 7-(4-Piperidinyloxy)-2H-chromen-2-one hydrochloride in drug delivery systems and in the treatment of various diseases.
Propiedades
IUPAC Name |
7-piperidin-4-yloxychromen-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3.ClH/c16-14-4-2-10-1-3-12(9-13(10)18-14)17-11-5-7-15-8-6-11;/h1-4,9,11,15H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQOGEZWTZQTON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)C=CC(=O)O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389815.png)
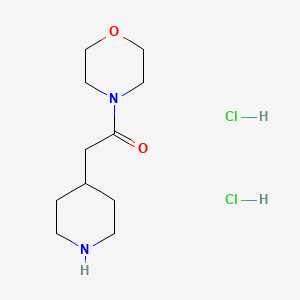
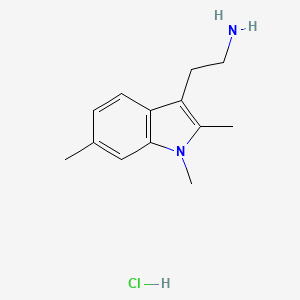

![3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389821.png)
![2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide](/img/structure/B1389824.png)
![3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389827.png)
![2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389828.png)
![3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389829.png)

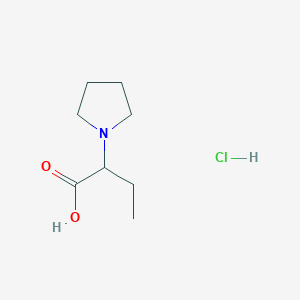
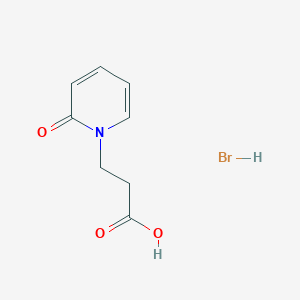

![2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide](/img/structure/B1389836.png)